molecular formula C20H19ClN2O2S B11362336 2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

Cat. No.: B11362336
M. Wt: 386.9 g/mol
InChI Key: PQTAIYMMLRPWRB-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure with a phenoxy group, a thiazole ring, and a propanamide moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the phenoxy and thiazole intermediates. The phenoxy intermediate can be synthesized by reacting 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions. The thiazole intermediate is prepared by reacting 2-phenyl-1,3-thiazole with a suitable alkylating agent.

The final step involves the coupling of the phenoxy and thiazole intermediates with propanamide under specific reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or thiazole derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide stands out due to its unique combination of a phenoxy group, a thiazole ring, and a propanamide moiety

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide

InChI

InChI=1S/C20H19ClN2O2S/c1-13-10-17(8-9-18(13)21)25-14(2)19(24)22-11-16-12-26-20(23-16)15-6-4-3-5-7-15/h3-10,12,14H,11H2,1-2H3,(H,22,24)

InChI Key

PQTAIYMMLRPWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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